molecular formula C20H21N3O4 B2356156 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896374-32-6

3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Cat. No.: B2356156
CAS No.: 896374-32-6
M. Wt: 367.405
InChI Key: YFQBOTOBNJBVSS-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a versatile chemical compound with a unique structure that includes both benzamide and phthalazinone moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide typically involves the reaction of 3,4-diethoxybenzoyl chloride with 4-oxo-3H-phthalazin-1-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzamide and phthalazinone moieties can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: This compound shares a similar phthalazinone moiety but differs in the presence of a fluorine atom and a carboxylic acid group.

    1,1-diethoxy-3-methylbutane: Although structurally different, this compound is used in organic synthesis and shares some functional similarities in terms of reactivity.

Uniqueness

3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is unique due to its combination of benzamide and phthalazinone moieties, which confer distinct chemical and biological properties. Its versatility in various scientific applications and potential for drug development make it a compound of significant interest.

Properties

IUPAC Name

3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-26-17-10-9-13(11-18(17)27-4-2)19(24)21-12-16-14-7-5-6-8-15(14)20(25)23-22-16/h5-11H,3-4,12H2,1-2H3,(H,21,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQBOTOBNJBVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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